3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride
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Overview
Description
This compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a molecular weight of 206.63 .
Molecular Structure Analysis
The molecular structure of this compound includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group . This stabilizes the structure .Chemical Reactions Analysis
The amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its IUPAC name is 3-(2-aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride .Scientific Research Applications
Isoxazoline and Isoxazole Derivatives in Scientific Research
Isoxazoline and isoxazole derivatives are important classes of nitrogen and oxygen-containing heterocycles that have been explored for various biological and pharmacological applications, including their roles as anticancer agents. These compounds, including isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products, have been identified in plants, insects, bacteria, and fungi, demonstrating a wide natural occurrence and diverse biological activities (Becker et al., 2017). Their synthesis and biological activities, especially in the context of anticancer research, have been extensively reviewed, highlighting their significance in medicinal chemistry (Kaur et al., 2014).
Applications in Antioxidant and Anti-inflammatory Research
Isoxazoline derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential as therapeutic agents in these areas. Studies have shown that certain isoxazoline compounds exhibit significant antioxidant activity, which is crucial for counteracting oxidative stress associated with various diseases, including cancer and inflammatory disorders (Raut et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride” is an isoxazole derivative. Isoxazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Given the structural features of isoxazole derivatives, they might interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets.
Properties
IUPAC Name |
3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLIKJOQABBKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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